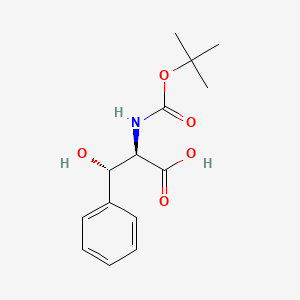

Boc-D-threo-3-phenylserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-D-threo-3-phenylserine, also known as (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid, is a derivative of serine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a phenyl group attached to the β-carbon. This compound is commonly used in peptide synthesis and as a chiral building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-threo-3-phenylserine can be synthesized through several methods. One common approach involves the use of threonine aldolases, which catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde. This method is highly enantioselective and diastereoselective, making it suitable for producing chiral compounds .

Another synthetic route involves the protection of the amino group of D-threo-3-phenylserine with a Boc group. This can be achieved by reacting D-threo-3-phenylserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as threonine aldolases, is preferred due to their high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-phenylserine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

Scientific Research Applications

Peptide Synthesis

Boc-D-threo-3-phenylserine serves as a key building block in peptide synthesis. Its structure allows for the incorporation of biologically active compounds into peptides, enhancing the efficiency of drug design. The compound's ability to mimic natural amino acids makes it invaluable in creating peptides that can interact with biological systems effectively.

Case Study:

A study demonstrated that this compound was utilized in synthesizing peptides with specific biological activities, leading to the development of new therapeutic agents targeting various diseases .

Neuroscience Research

The compound is employed in neuroscience to study neurotransmitter systems. Researchers have found that this compound can influence brain function by modulating amino acid interactions within neurotransmitter pathways.

Case Study:

Research highlighted the role of this compound in understanding the mechanisms of neurotransmission and its potential therapeutic applications for neurological disorders .

Pharmaceutical Development

This compound is integral to formulating new drugs, especially those targeting neurological disorders. Its structural properties allow it to mimic natural amino acids, which is crucial for developing effective treatments.

Data Table: Applications in Drug Development

| Application Area | Description |

|---|---|

| Neurological Disorders | Mimics natural amino acids for drug formulation |

| Targeted Therapy | Used in bioconjugation processes for attaching drugs to biomolecules |

| Quality Control | Assists in developing analytical methods for amino acid detection |

Bioconjugation

In bioconjugation processes, this compound enables the attachment of drugs or imaging agents to biomolecules. This application is vital for targeted therapies where precision in drug delivery is essential.

Case Study:

A study showcased how this compound was used to create conjugates that enhanced the efficacy of therapeutic agents by ensuring they reached specific targets within the body .

Analytical Chemistry

The compound plays a role in developing analytical methods for amino acid detection, providing researchers with reliable tools for quality control in pharmaceutical manufacturing.

Case Study:

Research indicated that this compound was instrumental in creating sensitive detection methods for amino acids, which are critical for maintaining standards in drug production .

Mechanism of Action

The mechanism of action of Boc-D-threo-3-phenylserine involves its role as a chiral building block in organic synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The phenyl group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Boc-L-threo-3-phenylserine: Similar structure but with different stereochemistry.

Boc-D-threo-3,4-dihydroxyphenylserine: Contains an additional hydroxyl group on the phenyl ring.

Boc-D-threo-3-methylserine: Contains a methyl group instead of a phenyl group.

Uniqueness

Boc-D-threo-3-phenylserine is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a phenyl group. This combination makes it particularly useful in the synthesis of chiral compounds and peptide-based drugs .

Biological Activity

Boc-D-threo-3-phenylserine is a derivative of phenylserine, an amino acid that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-threo-3-phenylserine. This modification enhances its stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its enzymatic interactions and potential therapeutic applications. Key areas of interest include:

- Antibacterial Activity : Research has indicated that derivatives of phenylserine, including this compound, may exhibit antibacterial properties. For instance, studies on related compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL .

- Enzymatic Reactions : The compound has been studied for its role in enzymatic pathways. It serves as a substrate for various enzymes, including phenylserine aldolase, which catalyzes the cleavage of l-threo-3-phenylserine to yield benzaldehyde and glycine . The enzymatic activity is influenced by the stereochemistry of the compound, with threo isomers generally exhibiting higher reactivity than erythro counterparts.

Case Studies

- Phenylserine Aldolase Characterization :

-

Antibacterial Derivatives :

- Research on tetramate derivatives derived from phenylserines highlighted their potent antibacterial activity against MRSA. The structure–activity relationship indicated that modifications to the phenyl group significantly affected bioactivity, suggesting that similar modifications to this compound could enhance its therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Substrate : As a substrate for various enzymes, it may participate in metabolic pathways that lead to the production of bioactive compounds.

- Antibacterial Mechanism : Similar compounds have been shown to inhibit cell wall synthesis in bacteria by interfering with peptidoglycan formation, suggesting that this compound may have analogous effects.

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.